molecular formula C26H27N5O2 B2629800 1,6,7-trimethyl-3,8-bis(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899727-87-8

1,6,7-trimethyl-3,8-bis(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2629800
M. Wt: 441.535
InChI Key: YNLFHPILQNAALL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6,7-trimethyl-3,8-bis(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as a purine derivative and is widely used in the pharmaceutical industry for its unique properties.

Scientific Research Applications

1. Antidepressant and Anxiolytic Potential

Derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, such as the 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives, have been synthesized and evaluated for their potential as antidepressant agents. These derivatives have shown affinity for serotonin receptors (5-HT1A/5-HT7) and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. Notably, compounds like 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione demonstrated potential antidepressant activity in animal models, along with anxiolytic effects greater than that of the reference drug, diazepam. Furthermore, molecular modeling has emphasized the significance of fluorinated arylpiperazinylalkyl derivatives of this compound in lead compounds for antidepressant and/or anxiolytic applications (Zagórska et al., 2016).

2. Receptor Affinity and Phosphodiesterase Inhibitor Activity

Further studies on the derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have shown promising results in terms of receptor affinity and inhibitory potencies for phosphodiesterases - PDE4B1 and PDE10A. The structure-activity relationships (SAR) in these studies have enabled the identification of compound structures essential for receptor affinity and selectivity, providing a basis for future modifications and detailed mechanistic studies for the obtained hybrid ligands (Zagórska et al., 2016).

3. Adenosine Receptor Antagonism

The compound has also been studied for its potential as an adenosine receptor antagonist. New derivatives of 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones have been synthesized and identified as potent and selective A(3) adenosine receptor antagonists. For instance, 1-benzyl-7-methyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione shows a K(i) (hA(3)) value from binding assay of 0.8 nM, indicating high potency and selectivity (Baraldi et al., 2005).

properties

IUPAC Name

4,7,8-trimethyl-2,6-bis[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2/c1-16-6-10-20(11-7-16)14-29-18(3)19(4)31-22-23(27-25(29)31)28(5)26(33)30(24(22)32)15-21-12-8-17(2)9-13-21/h6-13H,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLFHPILQNAALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6,7-trimethyl-3,8-bis(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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